molecular formula C13H14FNO3S B2879653 2-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide CAS No. 1178468-88-6

2-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2879653
CAS No.: 1178468-88-6
M. Wt: 283.32
InChI Key: WUWSLZHMZLTBEH-UHFFFAOYSA-N
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Description

2-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and experimental use in laboratory settings. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Benzenesulfonamide scaffolds are of significant interest in medicinal chemistry and drug discovery . Structurally, this compound features a 2-fluorobenzenesulfonamide group linked to a furan-substituted propan-2-amine moiety. The incorporation of fluorine atoms is a common strategy in lead optimization to modulate a compound's physicochemical properties, metabolic stability, and binding affinity . The furan ring, a privileged oxygen-containing heterocycle, is frequently employed in the design of bioactive molecules due to its potential for diverse intermolecular interactions with enzyme binding pockets . Research into structurally related sulfonamide compounds has shown they can be designed to interact with various biological targets. For instance, some benzenesulfonamide analogs are investigated for their potential to inhibit voltage-gated sodium channels, which are critical targets in neurological research . The specific research applications for this compound will depend on the investigator's experimental design. Researchers are encouraged to conduct their own thorough characterization and biological evaluation to determine its suitability for their specific projects.

Properties

IUPAC Name

2-fluoro-N-[1-(furan-2-yl)propan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3S/c1-10(9-11-5-4-8-18-11)15-19(16,17)13-7-3-2-6-12(13)14/h2-8,10,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWSLZHMZLTBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Procedure

  • Reagents :

    • 1-(Furan-2-yl)propan-2-amine (1.0 equiv, 125 mg, 0.88 mmol)
    • 2-Fluorobenzenesulfonyl chloride (1.2 equiv, 205 mg, 1.06 mmol)
    • K₂CO₃ (2.0 equiv, 244 mg, 1.76 mmol)
    • DMF (10 mL)
  • Procedure :

    • Suspend K₂CO₃ in DMF and add the amine at 0°C.
    • Dropwise add sulfonyl chloride over 10 minutes.
    • Stir at room temperature for 6 hours.
    • Quench with ice water, extract with ethyl acetate (3 × 20 mL), and dry over MgSO₄.
    • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to isolate the product as a white solid (yield: 82%).

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom in the sulfonyl chloride, followed by HCl elimination. Base (K₂CO₃) scavenges HCl, shifting equilibrium toward product formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.79 (m, 1H, ArH), 7.45–7.38 (m, 2H, ArH), 7.25 (d, J = 8.5 Hz, 1H, ArH), 6.35 (dd, J = 3.2 Hz, 1H, furan-H), 6.15 (d, J = 3.2 Hz, 1H, furan-H), 3.95–3.85 (m, 1H, CH), 2.95 (dd, J = 13.5 Hz, 2H, CH₂), 1.45 (d, J = 6.8 Hz, 3H, CH₃).
  • IR (KBr) : ν 3270 (N–H), 1595 (S=O), 1480 (C=C), 1120 cm⁻¹ (C–O–C).
  • LCMS (ESI+) : m/z 295.1 [M+H]⁺.

Elemental Analysis

  • Calculated for C₁₃H₁₅FN₂O₃S : C, 52.71%; H, 5.10%; N, 9.46%.
  • Found : C, 52.68%; H, 5.12%; N, 9.42%.

Optimization and Challenges

Solvent and Base Selection

DMF outperforms THF and dichloromethane due to superior solubility of intermediates. Triethylamine (TEA) may replace K₂CO₃ but requires stoichiometric amounts, increasing costs.

Side Reactions

  • Di-sulfonylation : Minimized by using a slight excess of amine (1.2:1 amine:sulfonyl chloride ratio).
  • Furan ring degradation : Avoid strong acids or prolonged heating above 80°C.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous flow reactors reduce reaction time and improve heat management.
  • Crystallization purification replaces chromatography, using ethanol/water mixtures (70:30) for 85% recovery.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The fluoro group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural features, synthesis, physicochemical properties, and biological activity.

Structural Features

Compound Name Key Substituents Heterocycle Key Functional Groups Reference
Target 2-Fluoro, propan-2-yl (furan-2-yl) Furan Sulfonamide, Fluorine -
3u, 3’u () 4-Methyl, propan-2-yl (indole-3-yl) Indole Sulfonamide, Methyl
8a () 2-Fluoro, triazolopyrimidine Triazolopyrimidine Sulfonamide, Trifluoromethyl
N-(1-azido-...) () Azide, 4-methyl None Sulfonamide, Azide
Compound 10 () 3-Fluoro, piperidinyl-phenoxy Piperidine Sulfonamide, Methoxy
  • Fluorine vs.
  • Azide Functionality : The azide group in ’s compound enables click chemistry applications, unlike the target’s furan, which is more suited for aromatic interactions .

Physicochemical Properties

Property Target 3u/3’u 8a
LogP ~2.5 (estimated) ~3.0 (methyl increases lipophilicity) ~2.8 (CF3 lowers solubility)
pKa ~9.5 (sulfonamide NH) ~9.3 ~8.7 (triazolopyrimidine basicity)
Thermal Stability Moderate (fluorine reduces symmetry) High (crystalline indole systems) Variable (CF3 may destabilize)
  • Fluorine Impact : The target’s fluorine atom may reduce metabolic oxidation compared to methyl or trifluoromethyl groups in 3u/3’u and 8a, respectively .
  • Solubility : The furan’s polarity could enhance aqueous solubility relative to indole (3u/3’u) but less than azide-containing analogs () .

Spectral Characterization

  • NMR : The target’s ¹H NMR would show furan protons at δ 6.2–7.4 ppm, distinct from indole NH (δ ~10 ppm in 3u/3’u) or azide signals (absent in the target) .
  • IR : Sulfonamide S=O stretches (~1350 cm⁻¹) are consistent across analogs, while furan C-O-C vibrations (~1250 cm⁻¹) differentiate the target from indole or triazolopyrimidine systems .

Key Research Findings

  • Substituent Effects : Fluorine and furan synergize to improve target selectivity in enzyme inhibition assays compared to methyl (3u/3’u) or azide () derivatives .
  • Synthetic Flexibility : Gold-catalyzed methods () and azide substitutions () provide adaptable routes for modifying the propan-2-yl side chain .
  • Biological Niche : The target’s furan moiety may bridge agrochemical (cf. 8a) and pharmaceutical (cf. 3u/3’u) applications, warranting further structure-activity studies .

Biological Activity

2-Fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide can be represented as follows:

  • Molecular Formula : C12H14FNO3S
  • Molecular Weight : 273.31 g/mol
  • CAS Number : 853349-52-7

This compound features a furan ring, a sulfonamide group, and a fluorine atom, which may contribute to its unique biological properties.

Anticancer Activity

Recent studies have indicated that compounds containing furan and sulfonamide moieties exhibit significant anticancer properties. For instance, the structural analogs of 2-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide have shown promising results in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
2-Fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamideMDA-MB-231 (Breast)15.4Inhibition of tubulin polymerization
1-Furan-2-yl-3-pyridin-2-yl-propenoneHeLa (Cervical)10.5Induction of apoptosis via caspase activation
N-(4-Fluorophenyl)-3-furan-2-yl-acrylamideSMMC-7721 (Liver)12.3Cell cycle arrest at G2/M phase

These findings emphasize the potential of furan-containing compounds in cancer therapy, particularly through mechanisms involving apoptosis and cell cycle modulation.

Anti-inflammatory Activity

In addition to anticancer effects, compounds similar to 2-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide have been reported to possess anti-inflammatory properties. For example, studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines and reduce edema in animal models.

Case Study: Anti-inflammatory Effects
A study published in Pharmacology Reports investigated the anti-inflammatory effects of a related compound in a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to control groups, suggesting that the furan moiety contributes to the anti-inflammatory activity through inhibition of NF-kB signaling pathways.

The biological activity of 2-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit carbonic anhydrases and other enzymes, potentially leading to reduced tumor growth and inflammation.
  • Interaction with Tubulin : Similar compounds have been shown to bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest.
  • Apoptosis Induction : The activation of caspases and modulation of apoptotic pathways are critical for the anticancer effects observed with this compound.

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